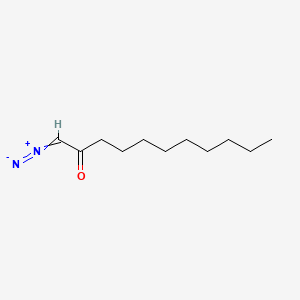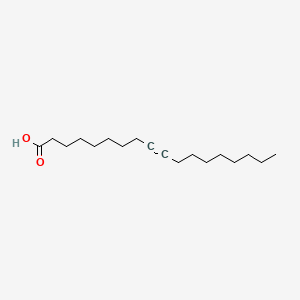
9-Octadecynoic acid
概要
科学的研究の応用
9-Octadecynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an important organic intermediate in the synthesis of various chemicals and materials.
Biology: It is studied for its potential biological activities and effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its role in the development of new drugs and treatments.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Safety and Hazards
作用機序
9-オクタデシン酸の作用機序には、細胞内の分子標的および経路との相互作用が含まれます。 この化合物は、酸化や還元などのさまざまな化学反応を起こすことができ、その生物活性と有効性に影響を与える可能性があります 。その作用機序に関与する特定の分子標的および経路は、まだ調査中であり、用途やコンテキストによって異なる可能性があります。
生化学分析
Biochemical Properties
9-Octadecynoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. It is known to interact with enzymes such as acyl-CoA synthetase, which catalyzes the formation of acyl-CoA derivatives. These derivatives are crucial intermediates in lipid metabolism. Additionally, this compound can inhibit the activity of certain desaturases, enzymes responsible for introducing double bonds into fatty acids, thereby affecting the synthesis of unsaturated fatty acids .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can alter the expression of genes involved in fatty acid oxidation and energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of stearoyl-CoA desaturase (SCD), an enzyme that converts saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD, this compound reduces the levels of monounsaturated fatty acids, which can impact membrane fluidity and cellular signaling. Additionally, this compound can bind to and activate PPARs, leading to changes in gene expression and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that it is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in lipid metabolism and gene expression. These temporal effects highlight the importance of considering the duration of exposure in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can enhance fatty acid oxidation and improve metabolic health. At high doses, this compound may exhibit toxic effects, including liver damage and disruptions in lipid homeostasis. These adverse effects underscore the need for careful dosage optimization in therapeutic applications and experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It is metabolized by enzymes such as acyl-CoA synthetase and incorporated into acyl-CoA derivatives. These derivatives can enter various metabolic pathways, including β-oxidation for energy production and the synthesis of complex lipids. The interactions of this compound with these enzymes and pathways can influence metabolic flux and the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be incorporated into lipid droplets, membranes, and other cellular compartments. The distribution of this compound within cells can affect its localization and accumulation, influencing its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is often found in lipid droplets, endoplasmic reticulum, and mitochondria, where it can participate in lipid metabolism and signaling. Post-translational modifications, such as palmitoylation, can direct this compound to specific cellular compartments, enhancing its interactions with target proteins and enzymes .
準備方法
合成経路と反応条件
9-オクタデシン酸は、さまざまな方法で合成できます。 一般的な方法の1つは、ルテニウム-スズ-アルミナ (Ru-Sn-Al2O3)などの触媒を用いたオレイン酸 (9-オクタデセン酸) の部分水素化です 。 触媒への金属の組み込み順序を含む反応条件は、触媒活性と不飽和結合の保持に大きく影響します .
工業生産方法
9-オクタデシン酸の工業生産には、一般的に、高収率と高純度を確保するための高度な触媒プロセスが用いられます。 触媒への金属粒子を組み込むために、ゾルゲル法が頻繁に使用されます。その結果、触媒活性を高め、選択性を向上させる、細かく均一に分散された粒子が得られます .
化学反応の分析
反応の種類
9-オクタデシン酸は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物への酸素の付加を伴い、酸化物の生成につながります。
還元: この反応は、酸素の除去または水素の付加を伴い、還元生成物の生成につながります。
置換: この反応は、1つの官能基を別の官能基で置き換えることを伴います。
一般的な試薬と条件
9-オクタデシン酸の反応に使用される一般的な試薬には、還元反応用の水素ガスと、酸化反応用の酸素または酸化剤が含まれます。 温度や圧力などの反応条件は、目的の生成物を得るために慎重に制御されます .
生成される主要な生成物
9-オクタデシン酸の反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、9-オクタデシン酸の水素化は、さまざまな化学物質の合成における貴重な中間体である 9-オクタデセン-1-オールを生成する可能性があります .
科学研究への応用
9-オクタデシン酸は、次のような科学研究で幅広い用途があります。
化学: これは、さまざまな化学物質や材料の合成において重要な有機中間体として使用されています.
生物学: これは、潜在的な生物活性と細胞プロセスへの影響について研究されています。
医学: これは、新規医薬品や治療法の開発における役割など、潜在的な治療用途について調査されています。
類似化合物との比較
類似化合物
9-オクタデシン酸に似た化合物には、次のようなものがあります。
9-オクタデセン酸 (オレイン酸): この化合物は、三重結合ではなく、第9と第10の炭素原子間に二重結合を持っています.
エライジン酸: これは、オレイン酸のトランス異性体であり、同様の化学的特性を持っています.
独自性
9-オクタデシン酸は、その構造内に三重結合が存在することが特徴であり、二重結合を持つ対応物とは異なる化学的特性と反応性を示します。 この独自性は、さまざまな化学および工業用途において価値があります .
特性
IUPAC Name |
octadec-9-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTIBVZDHOMOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198647 | |
| Record name | 9-Stearolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506-24-1 | |
| Record name | 9-Octadecynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Stearolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Stearolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadec-9-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEAROLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9KFA3WKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-ethoxy-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B1202450.png)
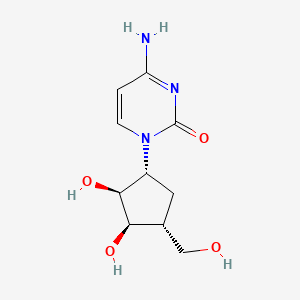
![[18F]Fluorothymidine](/img/structure/B1202453.png)
![(1R,4S,7S,10S,13R,16R)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1202454.png)
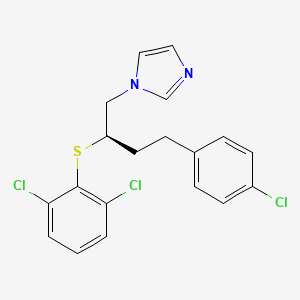
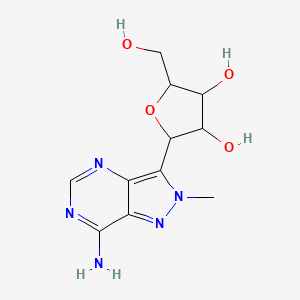
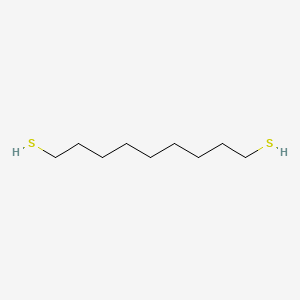
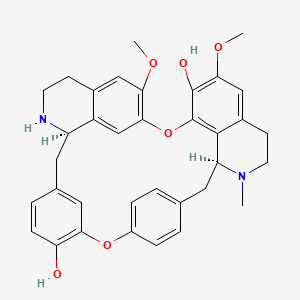
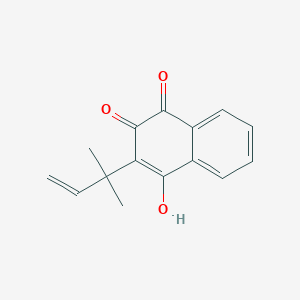
![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)

